Technical Whitepaper: Physicochemical Profiling of 2-(3-Hydroxyphenyl)acetohydrazide
Technical Whitepaper: Physicochemical Profiling of 2-(3-Hydroxyphenyl)acetohydrazide
Executive Summary
2-(3-Hydroxyphenyl)acetohydrazide (CAS: 20277-01-4) is a critical pharmacophore scaffold utilized in the synthesis of bioactive hydrazones, metal chelators, and heterocyclic therapeutics. Distinguished by its meta-substituted phenolic ring and a reactive hydrazide tail, this compound serves as a versatile nucleophile in "click" chemistry and Schiff base condensation reactions.[1]
This technical guide provides an exhaustive physicochemical profile, synthetic methodology, and reactivity analysis of 2-(3-Hydroxyphenyl)acetohydrazide. It is designed to support researchers in optimizing reaction conditions, ensuring stability during storage, and validating purity through rigorous analytical protocols.[1]
Molecular Architecture & Identification[1]
The compound is characterized by a phenylacetic acid backbone modified with a hydrazide functional group and a hydroxyl group at the meta position.[1] This specific substitution pattern influences its electronic properties, making the phenolic proton less acidic than its para isomer due to the lack of direct resonance conjugation with the electron-withdrawing hydrazide chain.
| Attribute | Specification |
| IUPAC Name | 2-(3-Hydroxyphenyl)acetohydrazide |
| Common Synonyms | 3-Hydroxyphenylacetic acid hydrazide; m-Hydroxy-PAH |
| CAS Registry Number | 20277-01-4 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| SMILES | Oc1cccc(CC(=O)NN)c1 |
| InChI Key | SFKMWAWFJGJIOA-UHFFFAOYSA-N |
Physicochemical Characterization
Understanding the solubility and ionization behavior of 2-(3-Hydroxyphenyl)acetohydrazide is paramount for designing efficient reaction matrices and bioassays.
Solid-State Properties
-
Melting Point: Typically observed in the range of 148–155 °C (dependent on crystallization solvent).[1]
-
Hygroscopicity: Moderately hygroscopic.[1] The hydrazide group can form hydrates; storage in a desiccator is required to prevent hydrolysis or oxidation.[1]
Solution Properties & Solubility Profile
The compound exhibits amphiphilic character due to the lipophilic phenyl ring and the hydrophilic hydrazide/phenol groups.[1]
| Solvent | Solubility Rating | Application Note |
| DMSO | High (>50 mg/mL) | Preferred for NMR and stock solutions. |
| Methanol/Ethanol | Moderate (Heating req.)[1] | Ideal for recrystallization.[1] |
| Water | Low to Moderate | Soluble in hot water; sparingly soluble at RT.[1] |
| Dichloromethane | Low | Suitable for precipitation/washing.[1] |
| Diethyl Ether | Insoluble | Used as an antisolvent.[1] |
Electronic Properties (Ionization & Lipophilicity)
The molecule possesses three distinct ionizable sites, influencing its behavior in biological media.[1]
-
pKa₁ (Hydrazide -NH₃⁺): ~3.0 – 3.5 (Protonated terminal nitrogen).[1]
-
pKa₂ (Phenolic -OH): ~9.8 (Acidity modulated by the meta position).[1]
-
pKa₃ (Hydrazide -NH-): ~13.0 (Amide-like deprotonation).
-
LogP (Predicted): ~0.[1][3]2. The compound is relatively polar, suggesting good membrane permeability but rapid clearance if not derivatized.[1]
Synthetic Pathway & Purity Analysis[2]
The synthesis of 2-(3-Hydroxyphenyl)acetohydrazide follows a classic nucleophilic acyl substitution pathway. The process must be controlled to prevent the formation of symmetrical dihydrazides.
Synthesis Workflow
The most robust route involves the hydrazinolysis of the corresponding methyl or ethyl ester.[1] Direct reaction of the acid with hydrazine is less efficient and requires coupling agents (e.g., EDC/HOBt).[1]
Figure 1: Two-step synthetic pathway from 3-hydroxyphenylacetic acid via esterification and hydrazinolysis.
Protocol: Hydrazinolysis of Methyl Ester
Reagents: Methyl 2-(3-hydroxyphenyl)acetate (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), Absolute Ethanol.[1]
-
Dissolution: Dissolve the methyl ester in absolute ethanol (5 mL/mmol).
-
Addition: Add hydrazine hydrate dropwise at room temperature. Note: Use a large excess (5-10 eq) to suppress dimer formation.
-
Reflux: Heat the mixture to reflux (78 °C) for 6–12 hours. Monitor consumption of ester by TLC (System: CHCl₃:MeOH 9:1).
-
Isolation: Concentrate the solvent under reduced pressure (Rotavap) to ~20% volume.
-
Crystallization: Cool to 4 °C. If oil forms, induce crystallization by scratching or adding cold diethyl ether.[1]
-
Purification: Recrystallize from hot ethanol/water (9:1).
Purity Validation
-
HPLC: C18 Column, Gradient 5-95% ACN in Water (0.1% TFA).[1] Detect at 254 nm and 280 nm.[1]
-
¹H NMR (DMSO-d₆, 400 MHz):
Reactivity Profile
The chemical utility of 2-(3-Hydroxyphenyl)acetohydrazide lies in its bifunctional nucleophilicity .
Schiff Base Formation (Hydrazone Synthesis)
The terminal amino group (-NH₂) is a potent nucleophile (alpha-effect), reacting rapidly with aldehydes and ketones to form hydrazones. This is the primary mechanism for generating bioactive libraries.[1]
Figure 2: Mechanism of hydrazone formation. Acid catalysis (e.g., Glacial Acetic Acid) is often required to activate the carbonyl.[1]
Stability & Oxidation
Hydrazides are reducing agents.[1]
-
Oxidation: Upon exposure to air or oxidants (e.g., Iodine, KMnO₄), the hydrazide group can oxidize to the corresponding diimide or carboxylic acid.[1]
-
Storage: Store under Nitrogen or Argon at -20 °C.
Experimental Protocols
Determination of pKa (Potentiometric Titration)
Objective: To determine the precise ionization constants of the phenolic and hydrazide groups.
-
Preparation: Prepare a 1.0 mM solution of the hydrazide in degassed water (with 10% DMSO if solubility is limited).[1]
-
Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.
-
Procedure:
-
Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to fit the titration curve.[1] Expect inflection points at pH ~3.2 (NH₃⁺ deprotonation) and pH ~9.8 (Phenol deprotonation).[1]
General Procedure for Hydrazone Derivatization
Objective: Synthesis of a library for biological screening.
-
Stoichiometry: Mix Hydrazide (1.0 mmol) and Aldehyde (1.0 mmol) in Ethanol (5 mL).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Reaction: Reflux for 2–4 hours.
-
Workup: Cool to room temperature. The hydrazone typically precipitates.[1] Filter and wash with cold ethanol and ether.[1]
-
Characterization: Confirm disappearance of the NH₂ signal (δ 4.20) and appearance of the imine -N=CH- proton (δ 8.0–8.5) in ¹H NMR.
References
-
PubChem Compound Summary. (2025). 2-(3-Hydroxyphenyl)acetohydrazide.[4][5][6] National Center for Biotechnology Information.[1] Link[1]
-
CymitQuimica. (2025).[1][7] Catalog Entry for CAS 20277-01-4. Link[1]
-
Li, X., et al. (2016).[1] Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 17, 536-540.[1] (Analogous synthesis methodology).[1] Link
-
Naeem, S., et al. (2020).[1][8][9] In-silico determination of pKa and logP values of some isoniazid synthetic analogues. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719.[1][9] (Methodology for hydrazide pKa prediction). Link
-
Molaid Chemicals. (2025). 2-(3-hydroxyphenyl)acetohydrazide CAS Database. Link
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